molecular formula C13H15N3O2S B2956797 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 865287-81-6

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2956797
CAS No.: 865287-81-6
M. Wt: 277.34
InChI Key: UKJZIRGZSAQSHO-UHFFFAOYSA-N
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Description

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common approach is the cyclization of thiophene derivatives with appropriate carboxylic acids and hydrazine derivatives under controlled conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.

Biology: Biologically, N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, which are valuable in the treatment of various diseases.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for applications in material science and other industrial processes.

Mechanism of Action

The mechanism by which N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

  • Oxadiazole derivatives: Compounds containing the oxadiazole ring structure, which may have overlapping properties and applications.

  • Cyclohexanecarboxamide derivatives: Other molecules with the cyclohexanecarboxamide group, which can have comparable chemical and biological properties.

Uniqueness: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(18-13)10-7-4-8-19-10/h4,7-9H,1-3,5-6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJZIRGZSAQSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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